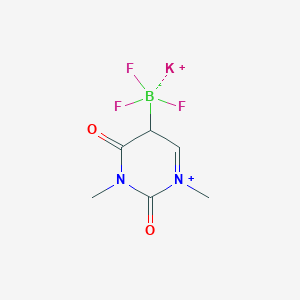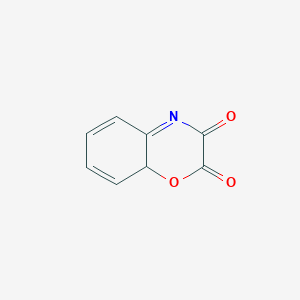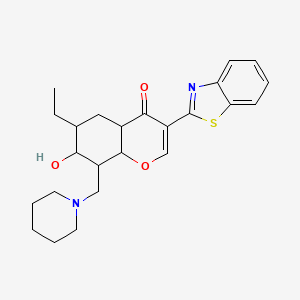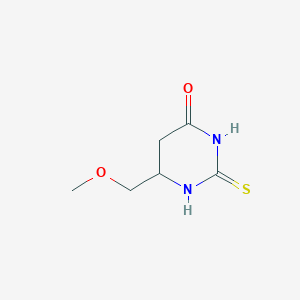
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring with a methoxymethyl group and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of a diazinane derivative with methoxymethyl chloride and a sulfur source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a simpler diazinane derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diazinane derivatives without the sulfanylidene group.
Substitution: Various substituted diazinane derivatives depending on the nucleophile used.
科学的研究の応用
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the sulfanylidene group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Dihydroxy-2-methylene-(1′-isopentyloxy)-6-methoxymethyl-8-(6′′,7′′,8′′-trihydroxyphenylketonyl)-9,10-anthraquinone: This compound shares the methoxymethyl group but has a different core structure.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their functional groups and overall properties.
Uniqueness
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to the presence of both the methoxymethyl and sulfanylidene groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H10N2O2S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
6-(methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H10N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h4H,2-3H2,1H3,(H2,7,8,9,11) |
InChIキー |
RWHBHVALZWVAKI-UHFFFAOYSA-N |
正規SMILES |
COCC1CC(=O)NC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


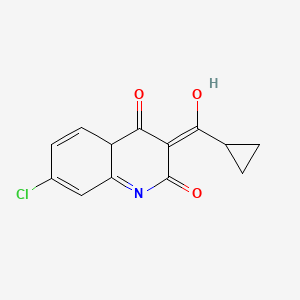
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B12354267.png)
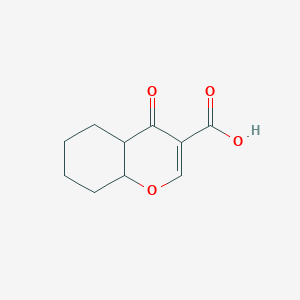

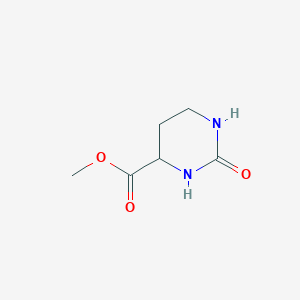
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-16-carboxylate](/img/structure/B12354288.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)
![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)
